molecular formula C7H7F B13439318 4-Fluorotoluene-alpha-D1

4-Fluorotoluene-alpha-D1

Cat. No.: B13439318
M. Wt: 111.13 g/mol
InChI Key: WRWPPGUCZBJXKX-MICDWDOJSA-N
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Description

4-Fluorotoluene-alpha-D1 (C₇H₆DF) is a deuterated derivative of 4-fluorotoluene, where one hydrogen atom on the methyl group (alpha position) is replaced by deuterium (D). This isotopic substitution preserves the compound’s core structure—a toluene backbone with a fluorine substituent at the para position—while introducing unique physicochemical properties critical for applications in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect (KIE) studies, and mechanistic organic chemistry. The compound’s molecular weight (111.13 g/mol) is marginally higher than its non-deuterated counterpart (110.13 g/mol), and its synthesis typically involves deuterium exchange reactions or deuterated reagents under controlled conditions .

Properties

Molecular Formula

C7H7F

Molecular Weight

111.13 g/mol

IUPAC Name

1-(deuteriomethyl)-4-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D

InChI Key

WRWPPGUCZBJXKX-MICDWDOJSA-N

Isomeric SMILES

[2H]CC1=CC=C(C=C1)F

Canonical SMILES

CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorotoluene-alpha-D1 can be synthesized through various methods, including the deuteration of 4-Fluorotoluene. One common method involves the reaction of 4-Fluorotoluene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Major products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.

    Reduction: Major products include cyclohexane derivatives.

Scientific Research Applications

4-Fluorotoluene-alpha-D1 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Fluorotoluene-alpha-D1 involves its interaction with various molecular targets and pathways. In deuterium labeling studies, the deuterium atom replaces a hydrogen atom, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding metabolic pathways and the effects of deuterium substitution on chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

4-Fluorotoluene-alpha-D1 belongs to a family of halogenated toluenes and deuterated aromatics. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in Water Key Applications/Findings
This compound C₇H₆DF 111.13 ~115 (est.) ~-30 (est.) Low NMR spectroscopy, KIE studies
4-Fluorotoluene C₇H₇F 110.13 116 -34 Low Solvent, intermediate in synthesis
Toluene-alpha-D1 C₇H₇D 93.13 111 -95 Low Isotopic labeling studies
α,α-Dichloro-4-fluorotoluene C₇H₅Cl₂F 179.02 ~200 (est.) ~50 (est.) Very low Halogenation reactions, agrochemicals

Key Research Findings

  • Deuterium Isotope Effects : The alpha-deuterium in this compound reduces vibrational frequencies in the C-D bond compared to C-H, leading to measurable KIE differences in reaction rates (e.g., slower C-D bond cleavage in elimination reactions) .
  • Spectroscopic Differences: In ¹H NMR, the methyl group in this compound exhibits a triplet (δ ~2.3 ppm) due to coupling with deuterium (spin = 1), whereas non-deuterated 4-fluorotoluene shows a singlet (δ ~2.4 ppm). The ¹⁹F NMR chemical shift remains unaffected (~-110 ppm) .
  • Comparative Reactivity : Unlike α,α-dichloro-4-fluorotoluene (), which undergoes nucleophilic substitution at the alpha position due to Cl’s electronegativity, this compound is inert in such reactions, making it a stable probe for mechanistic studies .

Functional Group Variations

  • Halogen vs. Deuterium Substitution: Chlorine in α,α-dichloro-4-fluorotoluene increases molecular weight (179.02 g/mol) and boiling point (~200°C) significantly compared to deuterated analogs. Chlorine’s electronegativity also enhances polarity, reducing solubility in nonpolar solvents .
  • Deuterated vs. Non-Deuterated Analogs: Deuterium substitution minimally affects boiling/melting points but introduces distinct spectroscopic signatures and isotopic stability, critical for tracking reaction pathways .

Biological Activity

4-Fluorotoluene-alpha-D1 is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and its behavior as an environmental contaminant. This article delves into the biological activity, synthesis, and research findings related to this compound.

This compound is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and interaction with biological systems. The synthesis of this compound typically involves:

  • Electrophilic Aromatic Substitution : The introduction of fluorine into toluene can be achieved through various methods, including direct fluorination or using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
  • Electrochemical Methods : Recent studies have explored electrochemical reactions for the incorporation of carbon dioxide into fluorinated toluenes, enhancing their functionalization potential .

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield (%)References
Direct FluorinationUsing fluorinating agentsVariable
Electrochemical CarboxylationIncorporation of CO2 under electrochemical conditionsUp to 80%

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and altering the compound's pharmacokinetics.

  • Enzyme Interactions : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects or toxicity depending on dosage and exposure duration.
  • Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cellular stress responses, making it a candidate for further pharmacological exploration .

Case Studies

  • Toxicological Assessments : Research has shown that exposure to this compound can lead to neurotoxic effects in animal models. Behavioral changes were observed in rodents following prolonged exposure, indicating potential risks associated with environmental contamination.
  • Pharmacological Studies : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties in vitro. These findings warrant further investigation into its therapeutic potential for inflammatory diseases .

Table 2: Summary of Biological Activity Findings

Study TypeFindingsReferences
Toxicological StudiesNeurotoxic effects observed in rodent models
Pharmacological EvaluationsAnti-inflammatory activity in vitro
Environmental Impact StudiesPersistence as a contaminant in soil and water

Environmental Impact

This compound has been identified as an environmental contaminant due to its stability and resistance to biodegradation. Its presence in soil and water systems raises concerns about ecological toxicity and bioaccumulation.

  • Biodegradation Studies : Research indicates limited biodegradability under standard conditions, necessitating advanced treatment methods for contaminated sites .
  • Ecotoxicological Assessments : Aquatic organisms exposed to this compound have shown adverse effects, including reduced growth rates and reproductive success, highlighting the need for regulatory measures .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Fluorotoluene-alpha-D1 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at the alpha position via catalytic deuteration or isotopic exchange. For example, deuterated solvents (e.g., D₂O) or deuterium gas (D₂) can be used under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm deuterium placement and fluorination, alongside mass spectrometry (MS) for isotopic purity analysis. Chromatographic techniques (GC/HPLC) should validate chemical purity .

Q. What analytical techniques are optimal for distinguishing this compound from non-deuterated analogs?

  • Methodological Answer : Isotopic differentiation relies on:

  • NMR : Absence of a proton signal at the alpha position in ¹H NMR; deuterium-induced isotopic shifts in ¹³C and ¹⁹F NMR.
  • Mass Spectrometry : A +1 mass unit shift in molecular ion peaks compared to non-deuterated analogs.
  • Infrared Spectroscopy (IR) : Subtle C-D stretching vibrations (~2100 cm⁻¹) versus C-H (~2900 cm⁻¹). Cross-referencing with synthetic protocols ensures accuracy .

Q. How can researchers mitigate common impurities in this compound synthesis?

  • Methodological Answer : Key strategies include:

  • Purification : Fractional distillation or preparative HPLC to separate deuterated/non-deuterated species.
  • Reaction Optimization : Using excess deuterium sources and catalysts (e.g., Pd/C) to maximize isotopic incorporation.
  • Quality Control : Regular NMR and MS checks during synthesis to identify residual solvents or byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for probing the kinetic isotope effects (KIEs) of this compound in organic reactions?

  • Methodological Answer : KIE studies require:

  • Competitive Experiments : Parallel reactions with deuterated and non-deuterated substrates under identical conditions.
  • Isotopic Ratio Analysis : Using GC-MS or LC-MS to quantify product ratios.
  • Computational Validation : Density Functional Theory (DFT) to model transition states and compare activation energies. Ensure statistical rigor by repeating experiments ≥3 times .

Q. How can conflicting NMR data for this compound’s fluorine chemical shifts be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects, temperature, or magnetic anisotropy. Address this by:

  • Standardized Conditions : Use deuterated solvents (e.g., CDCl₃) and consistent probe temperatures.
  • Cross-Validation : Compare data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR shifts via DFT).
  • Collaborative Reproducibility : Share raw data and protocols with independent labs .

Q. What computational approaches best model the electronic effects of fluorine and deuterium in this compound?

  • Methodological Answer : Utilize:

  • DFT Calculations : To map electron density changes and predict NMR/IR spectra.
  • Molecular Dynamics (MD) : To simulate isotopic effects on molecular conformation.
  • Software Tools : Gaussian, ORCA, or NWChem for quantum mechanical modeling. Validate against experimental data to refine parameters .

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated reagents), Interesting (novel isotopic insights), Novel (unexplored KIEs), Ethical (safe handling of fluorinated compounds), and Relevant (applications in mechanistic chemistry) .
  • PICOT Framework : Define Population (reaction systems), Intervention (deuteration), Comparison (non-deuterated analogs), Outcome (isotopic effects), and Timeframe (reaction kinetics) .

Data Presentation Guidelines

  • Supporting Information : Include raw NMR/MS spectra, computational input files, and isotopic purity tables in supplementary materials. Reference these in the main text for transparency .
  • Ethical Reporting : Disclose synthetic yields, impurity profiles, and computational limitations to avoid overinterpretation .

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